molecular formula C13H18O4 B1336354 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid CAS No. 879053-63-1

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

Cat. No.: B1336354
CAS No.: 879053-63-1
M. Wt: 238.28 g/mol
InChI Key: ZJSIZHYKJPBPCJ-UHFFFAOYSA-N
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Description

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 4-ethyl-2-methoxyphenol with a suitable alkyl halide under basic conditions to introduce the butanoic acid moiety . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is unique due to its combination of an aromatic ring with an aliphatic side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both aromatic and aliphatic characteristics are desired .

Properties

IUPAC Name

4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-9-4-6-12(17-2)10(8-9)11(14)5-7-13(15)16/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSIZHYKJPBPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424539
Record name 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879053-63-1
Record name 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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